molecular formula C21H21BrN2O2S B2406627 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone CAS No. 681274-18-0

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2406627
CAS RN: 681274-18-0
M. Wt: 445.38
InChI Key: FKHQGTNCLIAFSD-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of indole-based compounds and is known for its diverse biological activities.

Scientific Research Applications

Synthetic Routes and Applications in Medicinal Chemistry The development of efficient synthetic routes for complex molecules like 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is crucial for exploring their therapeutic potential. For instance, the graphical synthetic routes of rivaroxaban, which also employs bromobenzene as a starting material, indicate the commercial value and scalability of such syntheses in pharmaceutical manufacturing (Zhang Fu-li, 2012). Similar synthetic methodologies may be applicable for efficiently producing the subject compound, thereby facilitating its evaluation in various biological assays.

Potential for Antiprotozoal and Anticancer Activities The indole core, a common feature in many bioactive compounds, suggests that our compound could have significant biological activities. Indole alkaloids, for instance, have shown a broad spectrum of bioactivities, including antiprotozoal and anticancer effects (J. Phillipson & C. Wright, 1991). This implies that derivatives of indole, such as our compound, could be explored for similar bioactivities, potentially leading to new therapeutic agents.

Role in Enzymatic Remediation of Organic Pollutants The structural complexity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, including the morpholino group, may offer unique interactions with enzymatic systems involved in the degradation of organic pollutants. Enzymatic approaches using laccases and peroxidases have been explored for the remediation of recalcitrant organic compounds, with specific redox mediators enhancing the efficiency of these enzymatic reactions (Maroof Husain & Q. Husain, 2007). The potential of the subject compound or its derivatives to act as redox mediators in such systems could be an intriguing area of research.

Antioxidant Activity and Pharmacological Interest Compounds featuring bromobenzyl and morpholino groups have been associated with a variety of pharmacological activities, including antioxidant properties. The ability to scavenge free radicals or to act as electron donors can be crucial in developing therapeutics aimed at mitigating oxidative stress-related diseases (I. Munteanu & C. Apetrei, 2021). Thus, exploring the antioxidant capacity of our compound could reveal new insights into its therapeutic potential.

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHQGTNCLIAFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

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